(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-cyanobutanoic acid
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Overview
Description
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-cyanobutanoic acid is a compound that belongs to the class of fluorenylmethyloxycarbonyl (Fmoc) protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mild conditions. The presence of the fluorenyl group provides a chromophore that can be easily detected by UV spectroscopy, making it useful in analytical applications.
Mechanism of Action
Target of Action
It’s known that fmoc (fluoren-9-ylmethoxy carbonyl) group is commonly used in peptide synthesis . Therefore, it’s plausible that this compound may interact with proteins or enzymes involved in peptide synthesis or modification.
Mode of Action
Fmoc amino acid derivatives are typically used as building blocks in peptide synthesis . They are stable at room temperature and have a long shelf-life . The Fmoc group serves as a protective group for the amino acid during peptide synthesis, preventing unwanted side reactions. It is removed under basic conditions when no longer needed.
Pharmacokinetics
It’s known that fmoc amino acid derivatives are stable crystalline solids at room temperature .
Action Environment
It’s known that fmoc amino acid derivatives are stable at room temperature and have a long shelf-life , suggesting that they may be relatively resistant to environmental changes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-cyanobutanoic acid typically involves the protection of the amino group of the corresponding amino acid with the fluorenylmethyloxycarbonyl (Fmoc) group. This can be achieved using Fmoc chloride in the presence of a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting Fmoc-protected amino acid is then purified by recrystallization or chromatography .
Industrial Production Methods
On an industrial scale, the production of Fmoc-protected amino acids, including ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-cyanobutanoic acid, follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors and automated purification systems to increase efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-cyanobutanoic acid undergoes several types of chemical reactions, including:
Deprotection: Removal of the Fmoc group using a base such as piperidine.
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling agents like HATU or DIC.
Substitution Reactions: The cyano group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Deprotection: Piperidine in DMF (dimethylformamide) at room temperature.
Coupling: HATU or DIC in the presence of a base like DIPEA (N,N-diisopropylethylamine) in DMF.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Deprotection: The free amino acid.
Coupling: Peptides or peptide fragments.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-cyanobutanoic acid is used extensively in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of peptides and other complex molecules.
Biology: In the study of protein structure and function through peptide synthesis.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for research and pharmaceutical applications.
Comparison with Similar Compounds
Similar Compounds
- ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-methylphenyl)propanoic acid
- ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(pyridin-3-yl)propanoic acid
Uniqueness
This makes it a versatile building block in peptide synthesis and other chemical applications .
Properties
IUPAC Name |
(2R)-4-cyano-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c21-11-5-10-18(19(23)24)22-20(25)26-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10,12H2,(H,22,25)(H,23,24)/t18-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYSKJCGILKSAFL-GOSISDBHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC#N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCC#N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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